molecular formula C5H2ClF3O3S B2923452 5-(Trifluoromethyl)furan-2-sulfonyl chloride CAS No. 2090867-60-8

5-(Trifluoromethyl)furan-2-sulfonyl chloride

Cat. No.: B2923452
CAS No.: 2090867-60-8
M. Wt: 234.57
InChI Key: HETUNOAMOBFSBG-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)furan-2-sulfonyl chloride is a chemical compound with the molecular formula C5H2ClF3O3S and a molecular weight of 234.58 g/mol It is characterized by the presence of a trifluoromethyl group attached to a furan ring, which is further substituted with a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)furan-2-sulfonyl chloride typically involves the reaction of 5-(trifluoromethyl)furan-2-thiol with chlorine gas in the presence of hydrochloric acid . The reaction proceeds under controlled conditions to ensure the selective formation of the sulfonyl chloride group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)furan-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Amines: For the formation of sulfonamides.

    Alcohols: For the formation of sulfonates.

    Thiols: For the formation of sulfonothioates.

Major Products Formed

The major products formed from reactions involving this compound are typically sulfonamide, sulfonate, and sulfonothioate derivatives, depending on the nucleophile used in the substitution reaction .

Mechanism of Action

The mechanism by which 5-(Trifluoromethyl)furan-2-sulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can readily react with nucleophiles, leading to the formation of various derivatives. The trifluoromethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

5-(trifluoromethyl)furan-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF3O3S/c6-13(10,11)4-2-1-3(12-4)5(7,8)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETUNOAMOBFSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)S(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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